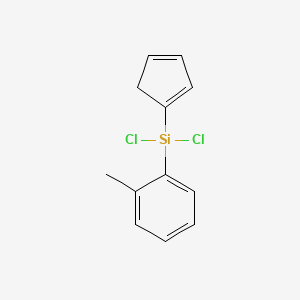
Dichloro(cyclopenta-1,3-dien-1-yl)(2-methylphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(cyclopenta-1,3-dien-1-yl)(2-methylphenyl)silane is an organosilicon compound that features a silicon atom bonded to two chlorine atoms, a cyclopentadienyl group, and a 2-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(cyclopenta-1,3-dien-1-yl)(2-methylphenyl)silane typically involves the reaction of cyclopenta-1,3-diene with a suitable silicon precursor, such as dichlorosilane, in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(cyclopenta-1,3-dien-1-yl)(2-methylphenyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silyl hydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents or organolithium compounds. The reactions are typically carried out in anhydrous solvents under inert conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: The major products are substituted silanes.
Oxidation Reactions: The major products are silanols or siloxanes.
Reduction Reactions: The major products are silyl hydrides.
Applications De Recherche Scientifique
Dichloro(cyclopenta-1,3-dien-1-yl)(2-methylphenyl)silane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Mécanisme D'action
The mechanism of action of Dichloro(cyclopenta-1,3-dien-1-yl)(2-methylphenyl)silane involves the interaction of its silicon center with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, which allows it to participate in a wide range of chemical reactions. The cyclopentadienyl and 2-methylphenyl groups provide additional stability and reactivity to the compound, enabling it to interact with different molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichlorodi(cyclopenta-1,3-dien-1-yl)silane
- Dichloro(phenyl)silane
- Dichloro(methylphenyl)silane
Uniqueness
Dichloro(cyclopenta-1,3-dien-1-yl)(2-methylphenyl)silane is unique due to the presence of both a cyclopentadienyl group and a 2-methylphenyl group attached to the silicon atom. This combination of groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
67124-24-7 |
|---|---|
Formule moléculaire |
C12H12Cl2Si |
Poids moléculaire |
255.21 g/mol |
Nom IUPAC |
dichloro-cyclopenta-1,3-dien-1-yl-(2-methylphenyl)silane |
InChI |
InChI=1S/C12H12Cl2Si/c1-10-6-2-5-9-12(10)15(13,14)11-7-3-4-8-11/h2-7,9H,8H2,1H3 |
Clé InChI |
GWUYSWXOTYYRRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[Si](C2=CC=CC2)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















